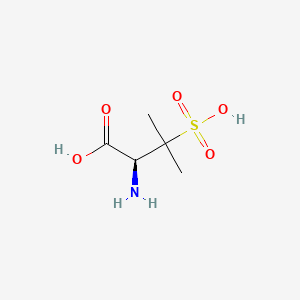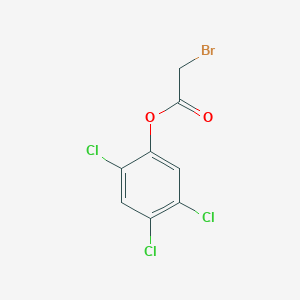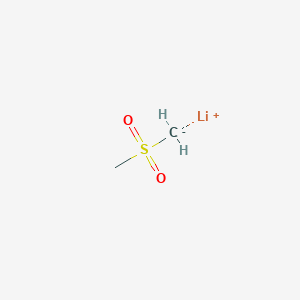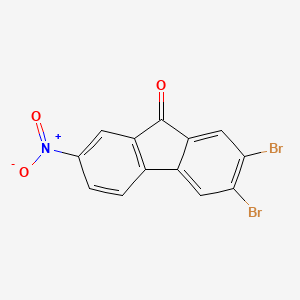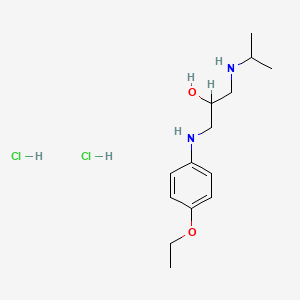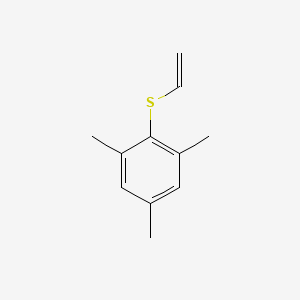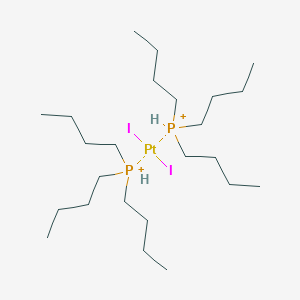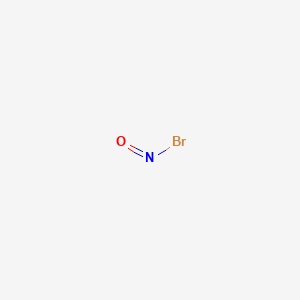![molecular formula C8H16N2 B14713862 (E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine CAS No. 18300-78-2](/img/structure/B14713862.png)
(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound is notable for its structural configuration, which includes two methyl groups and a propylideneamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond. The reaction can be represented as follows:
[ \text{Aldehyde} + \text{Amine} \rightarrow \text{Imine} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial processes to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines.
Applications De Recherche Scientifique
(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme kinetics and drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one
- Ephedra alkaloids
- Aminopropan-2-ol derivatives
Uniqueness
(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable imine bonds makes it particularly valuable in synthetic chemistry and biochemical research.
Propriétés
Numéro CAS |
18300-78-2 |
|---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine |
InChI |
InChI=1S/C8H16N2/c1-7(2)5-9-10-6-8(3)4/h5-8H,1-4H3/b9-5+,10-6+ |
Clé InChI |
VKDRLYGAGSHPHD-NXZHAISVSA-N |
SMILES isomérique |
CC(/C=N/N=C/C(C)C)C |
SMILES canonique |
CC(C)C=NN=CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
